molecular formula C19H21N3O3 B14915602 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide

Cat. No.: B14915602
M. Wt: 339.4 g/mol
InChI Key: PFGIQCPEJOSEQU-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-tert-butylacetophenone with 2-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic acid, and hydrochloric acid. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both the tert-butylphenyl group and the nitrobenzohydrazide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C19H21N3O3/c1-13(14-9-11-15(12-10-14)19(2,3)4)20-21-18(23)16-7-5-6-8-17(16)22(24)25/h5-12H,1-4H3,(H,21,23)/b20-13+

InChI Key

PFGIQCPEJOSEQU-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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